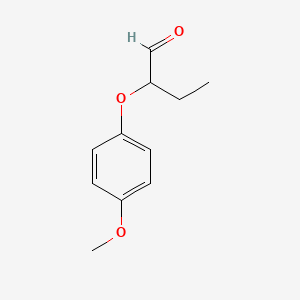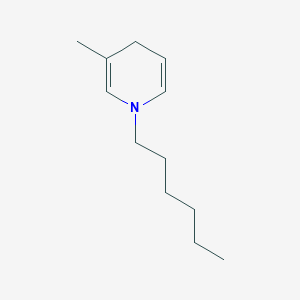
1-Hexyl-3-methyl-1,4-dihydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexyl-3-methyl-1,4-dihydropyridine is a compound belonging to the class of 1,4-dihydropyridines, which are known for their diverse pharmaceutical applications. These compounds are characterized by their ability to act as calcium channel blockers, making them valuable in the treatment of cardiovascular diseases such as hypertension and angina .
Preparation Methods
1-Hexyl-3-methyl-1,4-dihydropyridine can be synthesized using the Hantzsch reaction, a well-known method for producing 1,4-dihydropyridines. This reaction typically involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. For this compound, the specific reactants would include hexyl aldehyde, methyl acetoacetate, and ammonium acetate. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent .
Industrial production methods for 1,4-dihydropyridines often involve similar multi-component reactions, with optimizations for yield and purity. Catalysts such as europium (III) chloride hexahydrate or magnetite/chitosan can be used to enhance the efficiency of the reaction .
Chemical Reactions Analysis
1-Hexyl-3-methyl-1,4-dihydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of 1,4-dihydropyridines can lead to the formation of tetrahydropyridines. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridines .
Scientific Research Applications
1-Hexyl-3-methyl-1,4-dihydropyridine has several scientific research applications:
Chemistry: It is used as a model compound in the study of 1,4-dihydropyridines and their reactivity.
Biology: The compound’s ability to act as a calcium channel blocker makes it valuable in biological studies related to cardiovascular function.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications in treating hypertension and angina.
Industry: The compound’s chemical stability and reactivity make it useful in the synthesis of other pharmaceutical agents .
Mechanism of Action
1-Hexyl-3-methyl-1,4-dihydropyridine exerts its effects primarily by blocking L-type calcium channels. These channels are responsible for the influx of calcium ions into cells, which is crucial for various physiological processes, including muscle contraction and neurotransmitter release. By inhibiting these channels, the compound reduces calcium influx, leading to vasodilation and decreased blood pressure .
Comparison with Similar Compounds
1-Hexyl-3-methyl-1,4-dihydropyridine can be compared with other 1,4-dihydropyridines such as nifedipine, amlodipine, and felodipine. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and specific clinical applications. For instance:
Nifedipine: Known for its rapid onset of action, used primarily in acute hypertension.
Amlodipine: Has a longer half-life, making it suitable for chronic hypertension management.
Felodipine: Offers a balance between onset and duration of action, used in both hypertension and angina .
Properties
CAS No. |
866917-75-1 |
|---|---|
Molecular Formula |
C12H21N |
Molecular Weight |
179.30 g/mol |
IUPAC Name |
1-hexyl-3-methyl-4H-pyridine |
InChI |
InChI=1S/C12H21N/c1-3-4-5-6-9-13-10-7-8-12(2)11-13/h7,10-11H,3-6,8-9H2,1-2H3 |
InChI Key |
MSCVCBMUPGTQKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C=CCC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


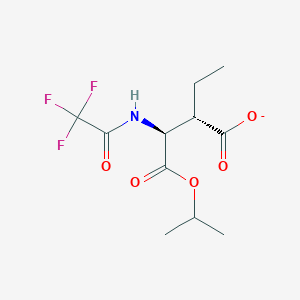
![({2-[6-(Butylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12539763.png)
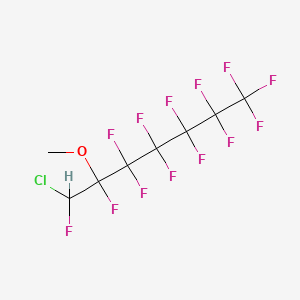
![N-[(3S)-1-Hydroxy-2-oxo-3-azepanyl]benzamide](/img/structure/B12539798.png)
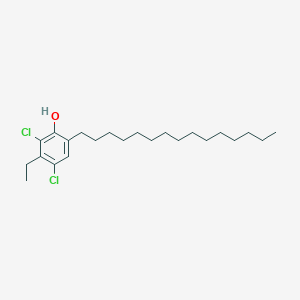

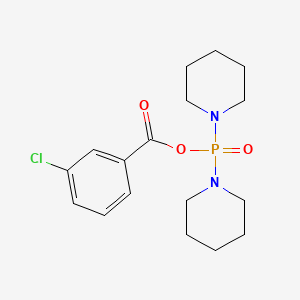
![[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde](/img/structure/B12539818.png)
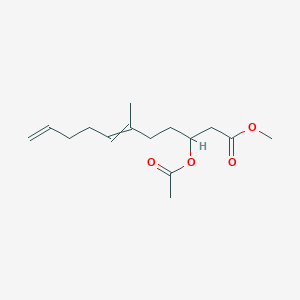
![4-[5-(4-Octylphenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12539821.png)
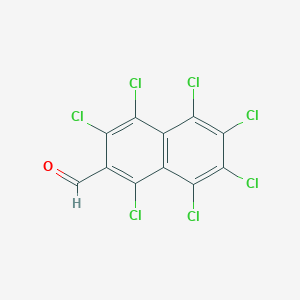
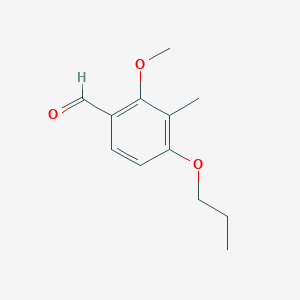
![Pyrrolo[2,3-B]pyrrolizine](/img/structure/B12539840.png)
